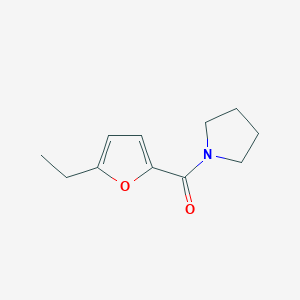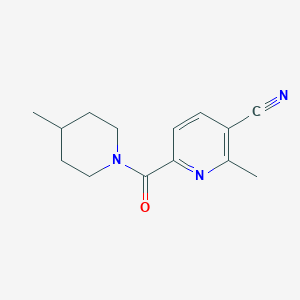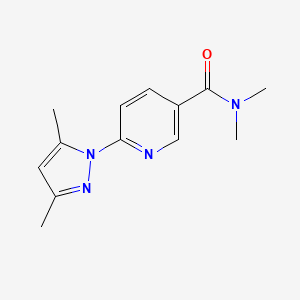
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone, also known as EFPM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EFPM is a synthetic compound that has been synthesized using different methods.
Mecanismo De Acción
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone acts as a partial agonist at the mu-opioid receptor. This compound binds to the mu-opioid receptor and activates it, resulting in the release of endogenous opioids such as endorphins. This compound also blocks the action of exogenous opioids such as morphine, which may help in reducing opioid tolerance and dependence.
Biochemical and physiological effects
This compound has been found to exhibit analgesic and anti-inflammatory activities. This compound has also been found to reduce opioid withdrawal symptoms. This compound has been shown to increase the release of endogenous opioids such as endorphins. This compound has also been found to reduce the activity of the cAMP pathway, which may help in reducing opioid tolerance and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has advantages as a research compound due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is a synthetic compound, which allows for easy modification of its chemical structure. However, this compound has limitations as a research compound due to its potential toxic effects and lack of extensive research on its safety profile.
Direcciones Futuras
There are several future directions for the study of (5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone. One potential direction is the development of this compound analogs with improved potency and selectivity. Another potential direction is the study of this compound in animal models of opioid addiction to determine its efficacy in reducing opioid dependence and withdrawal symptoms. Additionally, the safety profile of this compound needs to be extensively studied to determine its potential toxic effects.
Métodos De Síntesis
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone is a synthetic compound that has been synthesized using different methods. One of the most common methods used for the synthesis of this compound is the reaction of 5-ethylfuran-2-carboxylic acid with pyrrolidine and thionyl chloride. The resulting compound is then treated with methylamine to obtain this compound. Another method involves the reaction of 5-ethylfuran-2-carboxylic acid with pyrrolidine and acetic anhydride, followed by treatment with methylamine to obtain this compound.
Aplicaciones Científicas De Investigación
(5-Ethylfuran-2-yl)-pyrrolidin-1-ylmethanone has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit analgesic and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of opioid addiction. This compound has been found to bind to the mu-opioid receptor and exhibit partial agonist activity, which may help in reducing opioid withdrawal symptoms.
Propiedades
IUPAC Name |
(5-ethylfuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-9-5-6-10(14-9)11(13)12-7-3-4-8-12/h5-6H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPONLMQFRUMIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)



![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)




![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)